2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a combination of fluorinated aromatic, sulfonamide, thiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Derivative Preparation: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the sulfonamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine nitrogen.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic fluorine can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used, potentially yielding a wide range of functionalized derivatives.
Scientific Research Applications
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to understand the mechanisms of action of related compounds and to identify new drug targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. For example, it might bind to a receptor in the central nervous system, modulating neurotransmitter release and influencing neurological function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 2-(2-bromophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 2-(2-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to its analogs.
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-3-1-2-4-14(13)26(23,24)19-11-15(22)20-12-5-8-21(9-6-12)16-18-7-10-25-16/h1-4,7,10,12,19H,5-6,8-9,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPTAVTTNQIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNS(=O)(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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